molecular formula C₈H₉D₁₀O₅PS₂ B156461 Demeton-S Sulfone CAS No. 2496-91-5

Demeton-S Sulfone

Cat. No. B156461
CAS RN: 2496-91-5
M. Wt: 290.3 g/mol
InChI Key: VMXCTQSDRPKAOC-UHFFFAOYSA-N
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Description

Demeton-S Sulfone is a metabolite of the insecticide demeton S-methyl sulfoxide, commonly known as metasystox R. It is formed through the oxidation process in cell cultures, such as those of sugar-beet, where the thioester bond is cleaved to form various compounds including ethanethiols, which can further transform into S-methylated compounds or S-glucosides .

Synthesis Analysis

The synthesis of sulfones, including Demeton-S Sulfone, typically involves the oxidation of sulfides. However, this conventional method has limitations due to low functional group compatibility when strong oxidants are used. An alternative approach is the multicomponent reductive cross-coupling process, which uses an inorganic salt like sodium metabisulfite to construct sulfones. This method allows for the creation of diverse sulfones from alkyl and aryl halides and is compatible with naturally occurring aliphatic systems such as steroids, saccharides, and amino acids. The process has been successfully applied to synthesize four clinically used drug molecules, indicating its potential for creating complex molecules with multiple heteroatoms and functional groups .

Molecular Structure Analysis

The molecular structure of Demeton-S Sulfone is characterized by the presence of a sulfonyl group, which is a common motif in pharmaceuticals and organic photoconducting materials. The sulfonyl group is a key functional component that can be inserted into molecules through reductive cross-coupling, as demonstrated in the synthesis of various drug molecules .

Chemical Reactions Analysis

Demeton-S Sulfone is formed through the oxidation of demeton S-methyl sulfoxide. In addition to the formation of Demeton-S Sulfone, the cleavage of the thioester bond in the parent insecticide leads to the production of ethanethiols and other metabolites such as ethyl vinyl sulfoxide and [1-(ethylsulfinyl)-2-(methylthio)]-ethane. These reactions demonstrate the complex metabolic pathways that can occur in cell cultures when exposed to certain insecticides .

Physical and Chemical Properties Analysis

The physical and chemical properties of Demeton-S Sulfone and related compounds can be analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). This technique allows for the simultaneous determination of demeton-S-methyl, oxydemeton-methyl, and demeton-S-methylsulfone in agricultural products. The method involves extraction with acetone, reextraction with ethyl acetate, and cleanup on a PSA column or tandem graphitized carbon/PSA column. The average recoveries of these compounds from various samples are high, ranging from 73.8% to 102.5%, with relative standard deviations of less than or equal to 5.7%, indicating the method's reliability for detecting and quantifying these substances in complex matrices .

Scientific Research Applications

1. Detection and Analysis Techniques

  • Rapid Detection in Biological Samples : A method utilizing liquid chromatography-tandem mass spectrometry was developed for the simultaneous determination of disulfoton and its oxidative metabolites, including demeton-S sulfone, in human whole blood and urine. This method, employing QuEChERS extraction, was successfully applied in an autopsy case, indicating its potential in forensic toxicology and bioanalysis (Usui et al., 2012).

  • Metabolism Studies in Plant Cell Cultures : Research on sugar-beet cell cultures revealed that demeton S-methyl sufoxide is oxidized to demeton S-methyl sulfone. This study highlights the biochemical transformation processes of demeton compounds in plant cells, contributing to understanding their environmental fate and impact (Preiss et al., 1986).

  • Synthesis Routes and Commercial Applications : Demeton-S-Methyl Sulphon, commercially known as Metaisosystox sulfon, has specific synthesis pathways documented for its manufacture. Understanding these routes is crucial for industrial applications and environmental impact assessments of this compound (Unger, 1996).

2. Environmental Fate and Ecological Impact

  • Catalyzed Hydrolysis in Environmental Conditions : A study investigating the hydrolysis of organophosphorus pesticides, including demeton S, in the presence of iron oxides and aluminum hydroxide, provides insights into how these compounds interact with environmental components. This research is significant in assessing the ecological fate of pesticides like demeton-S sulfone (Dannenberg & Pehkonen, 1998).

  • Investigating Organophosphorus Pesticides in Water : The determination of organophosphorous pesticides, including demeton, in water via solid-phase microextraction and gas chromatography-mass spectrometry, highlights the environmental monitoring and pollution assessment capabilities for compounds like demeton-S sulfone (Li et al., 2010).

  • Interactions with Heavy Metals : An NMR study on the interactions between Hg(II) and Demeton S revealed that Hg2+ bonds with sulfur atoms in Demeton S's side chain. This finding is crucial for understanding the chemical fate of demeton-S sulfone in aquatic environments contaminated with heavy metals (Pehkonen & Judeh, 2005).

Safety And Hazards

Demeton-S Sulfone is highly toxic if consumed, in contact with skin, or if inhaled . It causes damage to organs . It is not approved for use in the European Union . Safety measures include not breathing the vapor, not getting it in eyes, on skin, or on clothing, and washing thoroughly after handling .

Future Directions

As of now, there is limited data available regarding the environmental fate or ecotoxicology of Demeton-S Sulfone . Future research could focus on these areas to better understand the impact of this compound on the environment and ecosystems. Additionally, more studies could be conducted to explore safer and more effective alternatives for pest control.

properties

IUPAC Name

1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O5PS2/c1-4-12-14(9,13-5-2)15-7-8-16(10,11)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXCTQSDRPKAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042230
Record name O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demeton-S Sulfone

CAS RN

2496-91-5
Record name Demeton-S sulfone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demeton-S sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-diethyl S-[2-(ethylsulfonyl)-ethyl]phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-diethoxyphosphorylsulfanyl-2-ethylsulfonylethane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEMETON-S SULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
60
Citations
K Usui, Y Hayashizaki, T Minagawa, M Hashiyada… - Legal Medicine, 2012 - Elsevier
… The second is oxidation of the thiono-sulfur (P double bond S) to produce oxygen analogs (demeton-S-sulfoxide and demeton-S-sulfone), and the third is hydrolysis of the PSC linkage …
Number of citations: 58 www.sciencedirect.com
M Chu - 2020 - theseus.fi
… Disulfoton transformed mostly into demeton-s-sulfone, with demeton-s-sulfoxide was the intermediate oxidation product. Other transformation product(s) than the oxon form contributed …
Number of citations: 1 www.theseus.fi
H Li, L Pan, C Yu, X Zhang, X Cui, T Luo, Z Cao… - Chromatographia, 2022 - Springer
… 3, there were only no matrix effects for disulfoton-sulfoxide and demeton-S-sulfone in maize samples. Matrix enhancement effects were observed for demeton-S-sulfoxide in maize, for …
Number of citations: 1 link.springer.com
TS Bellows Jr, JG Morse, LK Gaston… - Journal of economic …, 1988 - academic.oup.com
… Identification and quantification of the demeton-O sulfone and demeton-S sulfone were made … Demeton-O sulfone and demeton-S sulfone had retention times of 1.5 min and 2.0 min, …
Number of citations: 10 academic.oup.com
CL McGann, GC Daniels, SL Giles… - Macromolecular …, 2018 - Wiley Online Library
… Demeton-S sulfone also formed as a result of interaction with aged foams and started to appear in extracts at the 2 h exposure level (Figure S7, Supporting Information). The 30 min …
Number of citations: 26 onlinelibrary.wiley.com
SY Szeto, RS Vernon, MJ Brown - Journal of Environmental …, 1985 - Taylor & Francis
Disulfoton and methamidophos (both at 1.12 kg ai/ha), oxydemeton‐methyl and demeton, (both at 0.56 kg ai/ha) were applied as post‐harvest foliar sprays to control the European …
Number of citations: 1 www.tandfonline.com
RS Sheridan, JR Meola - Journal of AOAC International, 1999 - academic.oup.com
A method for detection, quantitation, and confirmation of more than 100 pesticides by gas chromatography (GC) with ion trap mass spectrometry (MS/MS) has been developed. The …
Number of citations: 149 academic.oup.com
B Qader, M Baron, I Hussain, JM Sevilla, RP Johnson… - Electrochimica …, 2019 - Elsevier
… , disulfoton sulfone, demeton S-sulfoxide and demeton S-sulfone [5]. Disulfoton in-vitro studies … sulfone, demeton S-sulfoxide and demeton S-sulfone as main metabolites. Nearly all by-…
Number of citations: 24 www.sciencedirect.com
Q Sun, Y Li, G Wen, W Wang, M Dong… - Se pu= Chinese Journal …, 2022 - europepmc.org
… mass spectrometry (UHPLC-MS/MS) was developed for the determination of disulfoton and its metabolites (disulfoton sulfone, disulfoton sulfoxide, demeton-S, demeton-S sulfone, and …
Number of citations: 3 europepmc.org
ML Hopper - Journal of the Association of Official Analytical …, 1988 - academic.oup.com
… Coumaphos Alpha-mevinphos Diazinon Demeton-S Dicrotophos Fenthion Omethoate Dimethoate Tetrachlorvinphos Methidathion Octyldiphenyl phosphate Demeton-S-sulfone …
Number of citations: 36 academic.oup.com

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